molecular formula C12H17N3 B1231872 2,4,6-Trimethylphenyl(imino)imidazolidine CAS No. 59465-55-3

2,4,6-Trimethylphenyl(imino)imidazolidine

Cat. No. B1231872
CAS RN: 59465-55-3
M. Wt: 203.28 g/mol
InChI Key: XQYQYDREBUDCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylphenyl(imino)imidazolidine, also known as 2,4,6-Trimethylphenyl(imino)imidazolidine, is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trimethylphenyl(imino)imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylphenyl(imino)imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59465-55-3

Product Name

2,4,6-Trimethylphenyl(imino)imidazolidine

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-8-6-9(2)11(10(3)7-8)15-5-4-14-12(15)13/h6-7H,4-5H2,1-3H3,(H2,13,14)

InChI Key

XQYQYDREBUDCIM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2CCN=C2N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN=C2N)C

Other CAS RN

59465-55-3

synonyms

2,4,6-trimethylphenyl(imino)imidazolidine
TMPI-imidazolidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (1.8 g, 18.5 mmol) in anhydrous ethanol (3 mL) was added at 0° C. to a solution of N1-(2,4,6-trimethyl-phenyl)-ethane-1,2-diamine (3.0 g, 16.9 mmol) in anhydrous ethanol (9 mL) under nitrogen. The reaction mixture was warmed up to room temperature for 10 min, then was heated at 155° C. for 40 min with a flow of nitrogen to remove ethanol. Upon cooling to r.t., the resulting solids were transferred to a separatory funnel via dichloromethane (70 mL), and washed sequentially with 1 N sodium hydroxide (2×35 mL), water and brine. The organic layer was dried over anhydrous sodium sulfate and solvents were removed in vacuo to afford the title compound as a pale white solid (3.08 g, 90% yield). The solids were used for the next step without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
90%

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